molecular formula C11H22N+ B14238282 N,N,N-Trimethylbicyclo[3.2.1]octan-3-aminium CAS No. 210536-64-4

N,N,N-Trimethylbicyclo[3.2.1]octan-3-aminium

Cat. No.: B14238282
CAS No.: 210536-64-4
M. Wt: 168.30 g/mol
InChI Key: SGQICAKOXWPOFV-UHFFFAOYSA-N
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Description

N,N,N-Trimethylbicyclo[3.2.1]octan-3-aminium is a chemical compound that belongs to the class of bicyclic amines. This compound is characterized by its unique bicyclo[3.2.1]octane structure, which is a common scaffold in various biologically active molecules. The presence of the trimethylammonium group further enhances its chemical properties, making it a subject of interest in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N-Trimethylbicyclo[3.2.1]octan-3-aminium typically involves the enantioselective construction of the bicyclo[3.2.1]octane scaffold. One common method is the desymmetrization of achiral tropinone derivatives using chiral phosphoric acid-catalyzed reactions . This approach allows for the stereocontrolled formation of the bicyclic structure, which is crucial for the compound’s biological activity.

Industrial Production Methods

Industrial production of this compound often involves multi-step synthesis processes. These processes are designed to maximize yield and purity while minimizing production costs. The use of advanced catalytic systems and optimized reaction conditions are key factors in achieving efficient industrial-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N,N,N-Trimethylbicyclo[3.2.1]octan-3-aminium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trimethylammonium group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Scientific Research Applications

N,N,N-Trimethylbicyclo[3.2.1]octan-3-aminium has a wide range of applications in scientific research:

    Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of neurotransmitter systems due to its structural similarity to certain alkaloids.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting the central nervous system.

    Industry: The compound is used in the production of various fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of N,N,N-Trimethylbicyclo[3.2.1]octan-3-aminium involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound’s bicyclic structure allows it to fit into receptor binding sites, modulating their activity. This interaction can influence various physiological processes, including mood, cognition, and motor function .

Comparison with Similar Compounds

Similar Compounds

    2-Azabicyclo[3.2.1]octane: Another bicyclic amine with similar structural features.

    Tropane Alkaloids: Compounds like cocaine and atropine, which share the bicyclo[3.2.1]octane scaffold.

Uniqueness

N,N,N-Trimethylbicyclo[3.2.1]octan-3-aminium is unique due to its trimethylammonium group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

CAS No.

210536-64-4

Molecular Formula

C11H22N+

Molecular Weight

168.30 g/mol

IUPAC Name

3-bicyclo[3.2.1]octanyl(trimethyl)azanium

InChI

InChI=1S/C11H22N/c1-12(2,3)11-7-9-4-5-10(6-9)8-11/h9-11H,4-8H2,1-3H3/q+1

InChI Key

SGQICAKOXWPOFV-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(C)C1CC2CCC(C2)C1

Origin of Product

United States

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